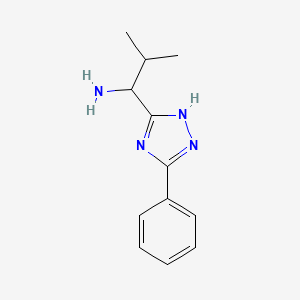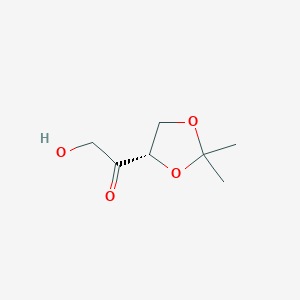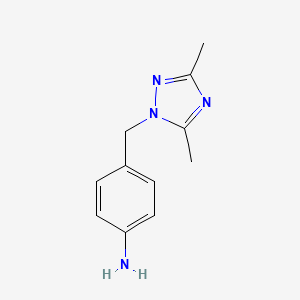
4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a triazole ring substituted with two methyl groups at positions 3 and 5, and an aniline group attached via a methylene bridge. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate dicarbonyl compound, followed by cyclization.
Substitution with Methyl Groups: The triazole ring is then methylated at positions 3 and 5 using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Aniline Group: The final step involves the reaction of the methylated triazole with aniline in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring or the aniline group.
Reduction: Reduced forms of the triazole ring or the aniline group.
Substitution: Substituted derivatives at the aniline group.
Applications De Recherche Scientifique
4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding modes and interactions with target proteins are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-1,2,4-triazole: A simpler triazole derivative without the aniline group.
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: Similar structure but without the methyl groups on the triazole ring.
1,2,4-Triazole: The parent compound of the triazole family.
Uniqueness
4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline is unique due to the presence of both the dimethyl-substituted triazole ring and the aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C11H14N4/c1-8-13-9(2)15(14-8)7-10-3-5-11(12)6-4-10/h3-6H,7,12H2,1-2H3 |
Clé InChI |
BPEFDVRUPWOZSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=N1)C)CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



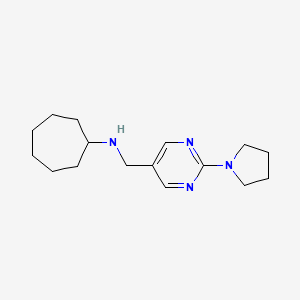
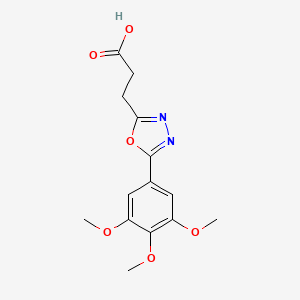
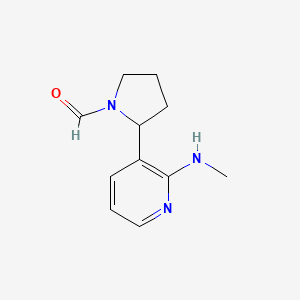
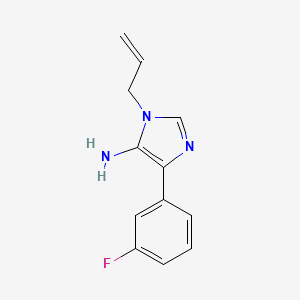
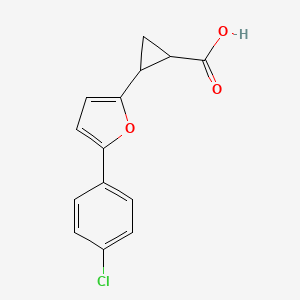
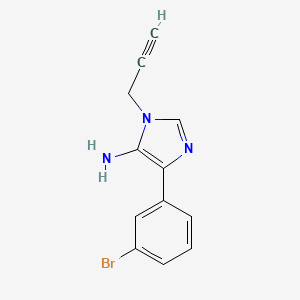
![N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide](/img/structure/B15059641.png)
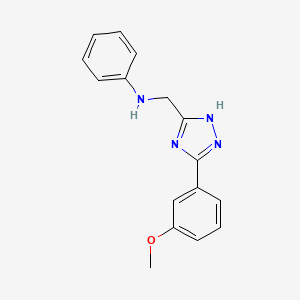
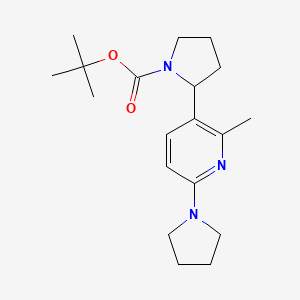

![1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B15059661.png)
